molecular formula C22H35N3 B6104869 1-(1-cycloheptyl-3-piperidinyl)-4-phenylpiperazine

1-(1-cycloheptyl-3-piperidinyl)-4-phenylpiperazine

Cat. No. B6104869
M. Wt: 341.5 g/mol
InChI Key: GRCXRDVCGRKLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-cycloheptyl-3-piperidinyl)-4-phenylpiperazine, also known as CPP, is a synthetic compound that has been widely used in scientific research for its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. This receptor is a type of glutamate receptor that plays a crucial role in learning and memory processes in the brain. CPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms underlying various neurological disorders.

Mechanism of Action

1-(1-cycloheptyl-3-piperidinyl)-4-phenylpiperazine acts as a non-competitive antagonist of the NMDA receptor, meaning that it binds to a site on the receptor that is distinct from the glutamate binding site. This results in a reduction in the activity of the receptor, which can have a range of effects depending on the specific brain region and cell type. This compound has been shown to block the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the modulation of glutamate release, the inhibition of NMDA receptor-mediated calcium influx, and the suppression of LTP induction. These effects have been shown to have implications for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been shown to modulate drug addiction and withdrawal, suggesting that it may have potential therapeutic applications in this area.

Advantages and Limitations for Lab Experiments

1-(1-cycloheptyl-3-piperidinyl)-4-phenylpiperazine has several advantages as a research tool, including its ability to selectively modulate the activity of the NMDA receptor, its high purity, and its availability in large quantities. However, there are also limitations to its use, including the potential for off-target effects, the need for careful dosing to avoid toxicity, and the fact that it is not a clinically approved drug.

Future Directions

There are several areas of future research that could be explored using 1-(1-cycloheptyl-3-piperidinyl)-4-phenylpiperazine. One area is the development of more selective NMDA receptor modulators that target specific subtypes of the receptor. Another area is the investigation of the potential therapeutic applications of this compound in neurological disorders and drug addiction. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a valuable research tool that has been widely used to investigate the role of the NMDA receptor in various neurological disorders and drug addiction. Its ability to selectively modulate the activity of the receptor has provided insights into the underlying mechanisms of these disorders. While there are limitations to its use, this compound remains an important tool for scientific research and has potential therapeutic applications in the future.

Synthesis Methods

1-(1-cycloheptyl-3-piperidinyl)-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of piperazine with 1-cycloheptyl-3-chloropropane and 4-phenylpiperazine. Another method involves the reaction of 1-cycloheptyl-3-piperidinol with 4-phenylpiperazine in the presence of a dehydrating agent such as thionyl chloride. These methods have been optimized to produce high yields of pure this compound, which is essential for scientific research.

Scientific Research Applications

1-(1-cycloheptyl-3-piperidinyl)-4-phenylpiperazine has been used extensively in scientific research to investigate the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to study the mechanisms underlying drug addiction and withdrawal. This compound is particularly useful for studying the NMDA receptor because it binds to a specific site on the receptor, allowing researchers to selectively modulate its activity.

properties

IUPAC Name

1-(1-cycloheptylpiperidin-3-yl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3/c1-2-5-12-21(11-4-1)25-14-8-13-22(19-25)24-17-15-23(16-18-24)20-9-6-3-7-10-20/h3,6-7,9-10,21-22H,1-2,4-5,8,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCXRDVCGRKLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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